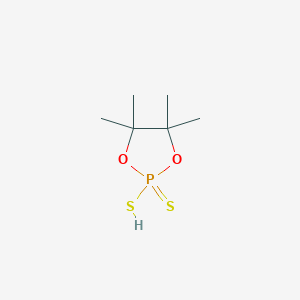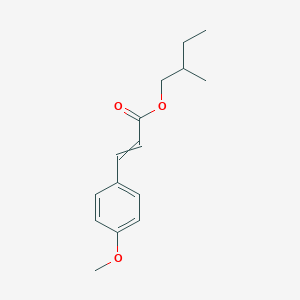
1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- is a complex organic compound with a unique structure that includes both phenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- typically involves multi-step organic reactions. One common method includes the alkylation of 1,1-diphenyl-2-propanol with 3-methylphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-propanol: Shares a similar core structure but lacks the additional methyl and phenethylamino groups.
2-Methyl-1,3-diphenyl-1,3-propanedione: Another related compound with a different functional group arrangement.
Uniqueness
1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- is unique due to its specific combination of phenyl, methyl, and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2104-80-5 |
|---|---|
Molecular Formula |
C25H29NO |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-methyl-3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C25H29NO/c1-21(20-26(2)19-18-22-12-6-3-7-13-22)25(27,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,27H,18-20H2,1-2H3 |
InChI Key |
BYFJJBSEECDXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)






![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
